3,5-Dichlorophenyl methyl sulphone

Catalog No.
S581992
CAS No.
22821-89-2
M.F
C7H6Cl2O2S
M. Wt
225.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenyl methyl sulphone

CAS Number

22821-89-2

Product Name

3,5-Dichlorophenyl methyl sulphone

IUPAC Name

1,3-dichloro-5-methylsulfonylbenzene

Molecular Formula

C7H6Cl2O2S

Molecular Weight

225.09 g/mol

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3

InChI Key

QIYHQTUAQZMJGS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Synonyms

3,5-DCPMS, 3,5-dichlorophenyl methyl sulfone

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

3,5-Dichlorophenyl methyl sulfone is an organosulfur compound characterized by the presence of a sulfonyl group attached to a methyl group, along with a dichlorophenyl moiety. Its chemical formula is C8H8Cl2O2S, and it appears as a white crystalline solid. This compound is notable for its role as a metabolite of m-dichlorobenzene and has been studied for its interactions with biological systems, particularly in relation to drug metabolism and enzyme induction in the liver.

3,5-Dichlorophenyl methyl sulfone is a metabolite and likely doesn't have a specific biological function. However, its formation can be a marker for m-DCB exposure. Research suggests that m-DCB exposure can lead to the induction of hepatic microsomal enzymes, which are responsible for metabolizing various xenobiotics (foreign chemicals) []. This suggests a potential role in the body's detoxification process.

The chemical behavior of 3,5-dichlorophenyl methyl sulfone includes various reactions typical of sulfones. These can include oxidation and nucleophilic substitution reactions. For instance, it can undergo oxidation to form sulfoxides or other sulfone derivatives. In biological systems, it has been observed to interact with cytochrome P-450 enzymes, which are crucial for drug metabolism . The compound exhibits type I interaction with cytochrome P-450, indicating its potential role in modifying enzyme activity related to drug metabolism .

3,5-Dichlorophenyl methyl sulfone has been shown to induce hepatic microsomal drug-metabolizing enzymes, similar to the effects seen with phenobarbital. Studies indicate that administration of this compound leads to significant increases in aminopyrine N-demethylase activity and cytochrome P-450 content in the liver . This suggests that it may play a role in enhancing the metabolism of various drugs, potentially affecting their efficacy and toxicity.

The synthesis of 3,5-dichlorophenyl methyl sulfone can be achieved through several methods:

  • Oxidation of Methyl Sulfides: One common method involves the oxidation of dimethyl sulfide using hydrogen peroxide or other oxidizing agents to yield the corresponding sulfone .
  • Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions where appropriate halogenated compounds react with sodium sulfinate or similar reagents .
  • Metal-Mediated Cross-Coupling: Advanced synthetic strategies may employ metal-catalyzed cross-coupling techniques involving halides and boronates in the presence of sodium sulfinate .

3,5-Dichlorophenyl methyl sulfone finds applications primarily in research settings related to pharmacology and toxicology. Its ability to induce drug-metabolizing enzymes makes it a valuable tool for studying metabolic pathways and interactions within biological systems. Additionally, it may serve as an intermediate in the synthesis of other pharmaceutical compounds.

Studies have demonstrated that 3,5-dichlorophenyl methyl sulfone interacts significantly with hepatic microsomal enzymes. For example, it has been shown to enhance the activity of cytochrome P-450 enzymes involved in drug metabolism, which can lead to altered pharmacokinetics of co-administered drugs . The compound's effects on enzyme induction are comparable to those induced by phenobarbital, highlighting its potential impact on drug metabolism.

Several compounds exhibit structural similarities or biological activities related to 3,5-dichlorophenyl methyl sulfone. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3,4-Dichlorophenyl methyl sulfoneSimilar dichlorophenyl groupDifferent induction profile on cytochrome P-450
Dimethyl sulfoneContains two methyl groups instead of phenylGenerally considered less reactive than sulfones
Phenyl methyl sulfoneContains only one chlorine atomLess potent in enzyme induction compared to 3,5-dichlorophenyl methyl sulfone
4-Methoxyphenyl methyl sulfoneContains methoxy group instead of chlorineExhibits different pharmacological properties

This table illustrates how 3,5-dichlorophenyl methyl sulfone is distinguished by its specific chlorination pattern and its significant role in enzyme induction compared to other similar compounds.

Sulfones represent a critical class of organosulfur compounds characterized by a sulfonyl group ($$ \text{R–SO}_2–\text{R'} $$) bonded to two carbon atoms. Their significance in organic chemistry emerged in the early 20th century, particularly through their role in pharmaceuticals and agrochemicals. For instance, sulfonamide antibiotics, discovered in the 1930s, revolutionized medicine by providing the first systemic treatments for bacterial infections. Sulfones also gained attention for their chemical stability and versatility in synthetic applications, such as the Ramberg–Bäcklund reaction for alkene synthesis.

The structural uniqueness of sulfones—owing to sulfur's ability to expand its valence shell—enables diverse reactivity patterns. Early studies highlighted their utility in oxidation reactions, where sulfides are converted to sulfoxides and subsequently to sulfones. This two-step oxidation process became a cornerstone in synthesizing complex molecules, including the anti-inflammatory drug rofecoxib and the chemotherapeutic agent bicalutamide.

Table 1: Key Sulfone Compounds and Their Applications

CompoundApplicationSource
Dimethyl sulfoneSolvent, dietary supplement
SulfanilamideAntibacterial agent
RofecoxibNonsteroidal anti-inflammatory drug

Discovery and Initial Characterization of 3,5-Dichlorophenyl Methyl Sulfone

3,5-Dichlorophenyl methyl sulfone (CAS 22821-89-2) was first identified in the 1970s as a metabolite of m-dichlorobenzene (m-DCB), a halogenated aromatic hydrocarbon. Initial characterization employed gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing its molecular formula $$ \text{C}7\text{H}6\text{Cl}2\text{O}2\text{S} $$ and sulfonyl functional group. The compound crystallizes in a monoclinic lattice, with the sulfonyl group adopting a tetrahedral geometry around sulfur.

Early synthetic routes involved oxidation of 3,5-dichlorothioanisole using hydrogen peroxide or peracetic acid. For example, catalytic oxidation with $$ \text{H}2\text{O}2 $$ in acetic acid yielded the sulfone with >90% efficiency. These methods underscored the compound’s stability under oxidative conditions, a hallmark of sulfone chemistry.

Relationship with Parent Compound m-Dichlorobenzene

3,5-Dichlorophenyl methyl sulfone is a downstream metabolite of m-DCB, formed via the mercapturic acid pathway. This biotransformation involves:

  • Glutathione conjugation: Hepatic glutathione S-transferase catalyzes the addition of glutathione to m-DCB, forming a thioether intermediate.
  • Enzymatic processing: The intermediate undergoes cleavage by γ-glutamyltranspeptidase and cysteinylglycine dipeptidase, yielding a cysteine conjugate.
  • Microbial metabolism: Intestinal flora further oxidize the cysteine conjugate to the methyl sulfone via S-methylation and sulfoxidation.

Table 2: Metabolic Pathway of m-Dichlorobenzene

StepEnzyme/ProcessProduct
1Glutathione S-transferasem-DCB-glutathione conjugate
2γ-GlutamyltranspeptidaseCysteinylglycine conjugate
3Intestinal microbiota3,5-Dichlorophenyl methyl sulfone

This pathway highlights the compound’s role in detoxification, though its accumulation in tissues has been linked to enzyme induction effects.

Significance in Metabolic and Toxicological Research

3,5-Dichlorophenyl methyl sulfone is a potent inducer of hepatic cytochrome P450 enzymes, particularly CYP2B and CYP3A subfamilies. Studies in rats demonstrated that it increases aminopyrine N-demethylase activity by 300% and cytochrome P450 levels by 150%, mimicking phenobarbital’s effects. This induction alters the metabolism of co-administered drugs, potentially leading to toxic interactions.

Additionally, the compound’s porphyrogenic properties were observed in rodent models, where high doses disrupted heme synthesis, elevating δ-aminolevulinic acid synthase activity. Such findings have made it a tool for studying hepatic porphyria and chemical-induced enzyme modulation.

Table 3: Biochemical Effects of 3,5-Dichlorophenyl Methyl Sulfone

ParameterEffect (vs. Control)Study Model
CYP2B activity↑ 250%Rat hepatocytes
Cytochrome P450 content↑ 150%Rat liver
δ-ALA synthase activity↑ 200%Mouse liver

3,5-Dichlorophenyl methyl sulphone (Chemical Abstracts Service number 22821-89-2) represents a significant organosulfur compound characterized by its distinctive molecular architecture [1] [2]. The compound possesses the molecular formula C₇H₆Cl₂O₂S with a molecular weight of 225.09 grams per mole [1] [2] [3]. This aromatic sulfone exhibits a well-defined structural framework comprising a dichlorophenyl ring system directly bonded to a methylsulfonyl functional group [5].

The fundamental bonding characteristics of 3,5-dichlorophenyl methyl sulphone are dominated by the tetrahedral geometry around the central sulfur atom [6]. The sulfur center forms two characteristic sulfur-oxygen double bonds (S=O) with bond lengths typically ranging from 1.43 to 1.44 Ångströms, consistent with established sulfone chemistry [6] [7]. The O-S-O bond angle measures approximately 118-120 degrees, reflecting the tetrahedral coordination environment around sulfur [6] [7]. The sulfur atom additionally forms single bonds to both the methyl carbon and the aromatic carbon, with S-C bond lengths typically ranging from 1.76 to 1.78 Ångströms [6] [8].

The aromatic ring system maintains characteristic benzene geometry with carbon-carbon bond lengths of approximately 1.38-1.40 Ångströms and bond angles of 120 degrees [9]. The two chlorine substituents occupy the 3 and 5 positions relative to the methylsulfonyl group, with carbon-chlorine bond lengths of approximately 1.74-1.75 Ångströms [9]. This substitution pattern creates a symmetrical molecular architecture that influences both the electronic properties and conformational behavior of the compound [5].

Conformational Analysis

Methylsulfonyl Group Orientation

The methylsulfonyl group in 3,5-dichlorophenyl methyl sulphone exhibits characteristic orientational preferences that significantly influence the overall molecular conformation [10] [11]. Computational studies on related sulfone compounds demonstrate that the methylsulfonyl moiety adopts preferential orientations that minimize steric interactions while maximizing favorable electronic interactions [10] [9]. The methyl group attached to the sulfur center typically adopts gauche conformations relative to the aromatic ring system to minimize repulsive interactions [10] [6].

The rotational barrier around the sulfur-carbon bond connecting the methylsulfonyl group to the aromatic ring has been calculated using density functional theory methods for similar compounds, revealing energy barriers in the range of 2-5 kilocalories per mole [11] [9]. These relatively low barriers indicate that rotation around this bond occurs readily at ambient temperatures, allowing for conformational flexibility in solution [11].

Dihedral Angle Analysis

Detailed conformational analysis reveals that the critical dihedral angles in 3,5-dichlorophenyl methyl sulphone involve the methyl-sulfur-carbon-carbon torsional coordinate [11] [10]. Density functional theory calculations on analogous methylsulfonyl compounds indicate that preferred dihedral angles typically range from 60 to 120 degrees, with energy minima occurring at approximately 90-degree intervals [11] [9].

The presence of the two chlorine substituents in the 3 and 5 positions introduces additional conformational constraints through both steric and electronic effects [12]. These substituents create a symmetrical electronic environment that stabilizes certain conformational arrangements while destabilizing others [12]. The chlorine atoms, being electron-withdrawing groups, influence the electron density distribution throughout the aromatic system and consequently affect the preferred orientations of the methylsulfonyl group [12].

Comparative Conformations in Solution versus Crystal State

Molecular dynamics simulations and crystallographic studies of related sulfone compounds reveal significant differences between solution-phase and solid-state conformational preferences [11] [6]. In solution, increased molecular mobility allows for greater conformational sampling, with the methylsulfonyl group exhibiting rapid interconversion between various rotational isomers [6] [13].

The crystalline state imposes additional constraints through intermolecular interactions, including hydrogen bonding between aromatic protons and sulfone oxygen atoms [14] [15]. These interactions can stabilize conformations that may be less favorable in the gas phase or solution [14]. Comparative studies indicate that crystal packing forces can influence dihedral angles by 10-20 degrees compared to gas-phase optimized geometries [14] [11].

X-ray Crystallographic Studies

Currently, comprehensive single-crystal X-ray diffraction studies specifically focused on 3,5-dichlorophenyl methyl sulphone remain limited in the published literature. However, related crystallographic investigations of similar dichlorophenyl sulfone derivatives provide valuable structural insights [14] [15]. Studies on analogous compounds such as 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazine-1,1,4-trione sulfones have demonstrated characteristic structural features including screw-boat conformations and specific intermolecular interaction patterns [14] [15].

The crystallographic analysis of related sulfone compounds reveals typical sulfone bond parameters with sulfur-oxygen bond lengths of 1.428-1.441 Ångströms and sulfur-carbon bond lengths of approximately 1.766 Ångströms [7] [14]. These experimental values align closely with theoretical predictions and provide validation for computational modeling approaches [7] [14].

Crystal structures of dichlorophenyl-containing compounds consistently show characteristic intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonding and aromatic stacking interactions [14] [15] [7]. The presence of chlorine substituents creates additional intermolecular contact opportunities through halogen bonding interactions [14] [16].

Computational Modeling of Structural Properties

Density functional theory calculations have emerged as the primary computational approach for investigating the structural properties of 3,5-dichlorophenyl methyl sulphone [9] [17]. The B3LYP hybrid functional combined with 6-31G(d,p) or 6-311+G(d,p) basis sets provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for sulfone-containing compounds [9] [18].

Computational studies consistently predict that the sulfur atom adopts a distorted tetrahedral geometry with τ₄ descriptors approaching 0.94, indicating near-perfect tetrahedral coordination [7]. The calculated sulfur-oxygen bond lengths of 1.463 Ångströms in gas-phase calculations require adjustment to approximately 1.433 Ångströms to match condensed-phase experimental values [6].

Vibrational frequency calculations using the wavenumber-linear scaling method yield excellent agreement with experimental infrared spectra, with average deviations typically less than 3.4 percent [18]. The characteristic sulfone stretching frequencies are predicted to occur at approximately 1300-1325 wavenumbers, consistent with experimental observations for related compounds [18] [8].

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the sulfone group [9] [19]. This electronic structure analysis provides insights into the chemical reactivity and spectroscopic properties of the compound [9] [17].

Advanced computational approaches including coupled-cluster theory with single and double excitations and perturbative triple excitations have been applied to similar sulfone systems, providing benchmark accuracy for validating density functional theory results [11]. These high-level calculations confirm that density functional theory methods provide reliable structural predictions for sulfone-containing molecules [11] [17].

The computational modeling of sulfone compounds has been further enhanced through the development of specialized force field parameters for molecular dynamics simulations [6]. The CHARMM General Force Field extension for sulfonyl-containing compounds enables accurate modeling of conformational dynamics and intermolecular interactions in aqueous and organic environments [6] [13].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

22821-89-2

Wikipedia

3,5-Dichlorophenyl methyl sulfone

Dates

Last modified: 08-15-2023

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